molecular formula C17H18N2O4 B2716786 1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 320419-79-2

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2716786
CAS No.: 320419-79-2
M. Wt: 314.341
InChI Key: QEERXEDLDIQNOJ-UHFFFAOYSA-N
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Description

This compound is a pyridinecarboxamide derivative characterized by an allyl group at the 1-position and a 2,4-dimethoxyphenyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₈H₁₉N₂O₄, with a molecular weight of 327.35 g/mol. This structural framework is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties, though specific data for this compound remain under investigation .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-oxo-1-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-4-9-19-10-5-6-13(17(19)21)16(20)18-14-8-7-12(22-2)11-15(14)23-3/h4-8,10-11H,1,9H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERXEDLDIQNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the allyl group: This step involves the alkylation of the nitrogen atom in the pyridine ring with an allyl halide.

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic substitution reaction using a suitable dimethoxyphenyl derivative.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(2,4-Dimethoxyphenyl)-1-(4-Fluorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxamide
  • Molecular Formula : C₂₁H₁₉FN₂O₄
  • Molecular Weight : 382.39 g/mol
  • Key Differences : Replaces the allyl group with a 4-fluorobenzyl substituent.
  • Impact : The fluorobenzyl group enhances lipophilicity and metabolic stability compared to the allyl group. Fluorine’s electron-withdrawing nature may improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
1-(2,4-Dichlorobenzyl)-N-(3,5-Dimethoxyphenyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxamide
  • Molecular Formula : C₂₁H₁₈Cl₂N₂O₄
  • Molecular Weight : 433.3 g/mol
  • Key Differences : Features a dichlorobenzyl group and 3,5-dimethoxyphenyl substituent.
  • The 3,5-dimethoxy substitution pattern may reduce steric hindrance compared to 2,4-dimethoxy, altering target selectivity .

Variations in the Aromatic Substituent

1-Allyl-N-(4-Chlorophenyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxamide
  • Molecular Formula : C₁₅H₁₃ClN₂O₂
  • Molecular Weight : 288.73 g/mol
  • Key Differences : Replaces 2,4-dimethoxyphenyl with 4-chlorophenyl.
  • This may lower solubility but improve membrane permeability .
N-(2,4-Dimethoxyphenyl)-1-(4-Methoxybenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxamide
  • Molecular Formula : C₂₂H₂₂N₂O₅
  • Molecular Weight : 394.42 g/mol
  • Key Differences : Substitutes allyl with 4-methoxybenzyl.
  • However, the additional methoxy group may complicate metabolic clearance .

Methoxy Group Positional Isomers

2-Oxo-1-(Prop-2-En-1-yl)-N-(3,4,5-Trimethoxyphenyl)-1,2-Dihydropyridine-3-Carboxamide
  • Molecular Formula : C₁₈H₂₀N₂O₅
  • Molecular Weight : 344.36 g/mol
  • Key Differences : Uses a 3,4,5-trimethoxyphenyl group instead of 2,4-dimethoxy.
  • Impact : The symmetric trimethoxy substitution enhances planarity and may improve DNA intercalation properties, as observed in anticancer agents like podophyllotoxin derivatives. However, this could also increase toxicity risks .

Research Findings and Implications

  • Electronic Effects : Electron-donating methoxy groups (e.g., 2,4-dimethoxy) improve solubility and hydrogen-bonding capacity, while electron-withdrawing groups (e.g., Cl, F) enhance target binding but may reduce bioavailability .
  • Biological Activity : The allyl group in the target compound balances flexibility and lipophilicity, making it a versatile scaffold for further optimization in drug discovery .

Biological Activity

1-Allyl-N-(2,4-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 320419-79-2) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H18N2O4
  • Molar Mass : 314.34 g/mol
  • Density : 1.235 g/cm³ (predicted)
  • Boiling Point : 567.9 °C (predicted)
  • pKa : 11.13 (predicted)
PropertyValue
Molecular FormulaC17H18N2O4
Molar Mass314.34 g/mol
Density1.235 g/cm³
Boiling Point567.9 °C
pKa11.13

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Studies have shown that compounds similar to this pyridine derivative can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against prostate cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacterial strains. The exact mechanism of action remains to be fully elucidated, but it is hypothesized that it may interfere with bacterial cell wall synthesis or function .

Neuroprotective Effects

There is emerging evidence that this class of compounds may exhibit neuroprotective properties. Research indicates potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into their mechanisms of action:

  • In Vitro Studies : A study examined the effect of similar pyridine derivatives on human cancer cell lines, revealing that these compounds can significantly reduce cell viability through apoptosis induction .
  • Molecular Docking Studies : Computational studies have suggested that the compound may interact favorably with various biological targets, including enzymes involved in cancer progression . These studies often utilize molecular modeling to predict binding affinities and interaction modes.
  • Animal Models : Preclinical trials using animal models have demonstrated that these compounds can modulate inflammatory responses and exhibit analgesic properties, indicating potential applications in pain management .

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